N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-10-11-6-4-5-9-13(11)14-18(16,17)12-7-2-1-3-8-12/h1-9,14-15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAREHURDGDTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355590 | |
| Record name | N-[2-(hydroxymethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197847-57-7 | |
| Record name | N-[2-(hydroxymethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]benzenesulfonamide typically involves the reaction of 2-aminobenzyl alcohol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-aminobenzyl alcohol+benzenesulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)phenylbenzenesulfonamide.
Reduction: Formation of 2-(aminomethyl)phenylbenzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(hydroxymethyl)phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting enzymes like carbonic anhydrase.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Industry: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate ions. This inhibition can lead to various physiological effects, such as diuresis or reduction of intraocular pressure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The hydroxymethyl group in N-[2-(hydroxymethyl)phenyl]benzenesulfonamide differentiates it from analogs with other substituents. Key comparisons include:
Key Observations :
- The hydroxymethyl group likely increases solubility in polar solvents compared to halogenated or alkyl-substituted analogs (e.g., ).
Spectral Data Trends
- ¹H-NMR: Hydroxymethyl protons typically resonate at δ 4.5–5.0 ppm (broad singlet due to -OH), distinct from aminomethyl (δ 1.5–2.5 ppm) or formyl (δ 9.5–10.0 ppm) signals.
- HRMS: Molecular ion peaks for hydroxymethyl derivatives align with theoretical masses (e.g., C₁₃H₁₃NO₃S: 275.06 g/mol; ).
Biological Activity
N-[2-(hydroxymethyl)phenyl]benzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been investigated for its potential as an enzyme inhibitor , particularly targeting carbonic anhydrases (CAs), which are crucial for various physiological processes. The compound may inhibit enzyme activity by binding to active sites or interfering with substrate binding, leading to downstream effects on cellular functions .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against multiple bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | % Inhibition at 50 µg/mL |
|---|---|---|---|
| This compound | S. aureus | Not specified | 80.69% |
| 4e (related sulfonamide derivative) | S. aureus | 50 μg/mL | 80.69% |
| 4g (related sulfonamide derivative) | K. pneumoniae | Not specified | 79.46% |
These results indicate that the compound and its derivatives can significantly inhibit bacterial growth, suggesting their potential as therapeutic agents in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer activity. Studies have reported that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, a model for breast cancer. The mechanism involves the activation of apoptotic pathways, evidenced by a significant increase in annexin V-FITC positive cells:
- Apoptosis Induction : The compound induced a 22-fold increase in late apoptotic cells compared to control groups .
This suggests that this compound could be explored further for its potential use in cancer therapy.
Case Studies
- Enzyme Inhibition Study : A study focused on the inhibition of carbonic anhydrase IX (CA IX) revealed that related compounds exhibited IC50 values ranging from 10.93 to 25.06 nM , indicating strong selectivity for CA IX over CA II. This selectivity is crucial for developing targeted cancer therapies .
- Antimicrobial Evaluation : Another study evaluated the antibacterial and anti-biofilm activities of several benzenesulfonamide derivatives against clinical isolates. The results showed significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae, reinforcing the compound's potential as an antibacterial agent .
Pharmacokinetics and Safety
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties; however, further studies are necessary to fully characterize these parameters.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(hydroxymethyl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?
- Synthetic Routes :
- Step 1 : React benzenesulfonyl chloride with 2-(hydroxymethyl)aniline in dichloromethane (DCM) using triethylamine as a base to form the sulfonamide intermediate .
- Step 2 : Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to achieve >90% purity. Adjust solvent polarity to optimize yield .
- Critical Parameters : Temperature control (−78°C to room temperature) and inert gas (N₂) environments are essential for stabilizing reactive intermediates like ethynyl derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C-NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm) to confirm substitution patterns .
- X-ray Diffraction : Determine crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O/N–H⋯O), which influence stability and solubility .
- UV-Vis Spectroscopy : Monitor tautomerization (e.g., enol-imine ↔ keto-amine) in solution phase, with solvent polarity affecting absorption maxima .
Q. How is purity validated, and what are common impurities in synthesis?
- HPLC-MS : Detect trace impurities (e.g., unreacted aniline or sulfonyl chloride derivatives) using reverse-phase C18 columns .
- TLC Monitoring : Use iodine vapor or UV visualization to track reaction progress and confirm intermediate formation .
Advanced Research Questions
Q. How does the hydroxymethyl group influence biological activity, particularly in enzyme inhibition?
- Carbonic Anhydrase (CA) Inhibition : The hydroxymethyl group enhances hydrogen bonding with CA active-site residues (e.g., Zn²⁺-bound water), improving Ki values (low nM range for CA IX/XII) .
- Structure-Activity Relationships (SAR) : Replace the hydroxymethyl group with methyl or ethyl to assess steric/electronic effects. Activity drops by 10–100×, confirming its critical role .
Q. What computational methods are used to predict reactivity and tautomerization?
- DFT Studies : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to calculate tautomerization energy barriers. Gas-phase calculations show keto-amine forms are thermodynamically unfavorable (ΔG > +20 kcal/mol), but solvent models (PCM) reduce barriers .
- Molecular Docking : Use AutoDock Vina to simulate binding modes with CA isoforms. The sulfonamide group anchors the compound to Zn²⁺, while the hydroxymethyl interacts with hydrophilic pockets .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Data Normalization : Express enzyme inhibition as % activity relative to control (e.g., acetazolamide for CA) to account for batch-to-batch variability .
Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
